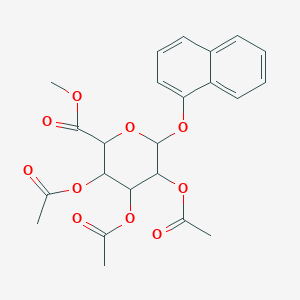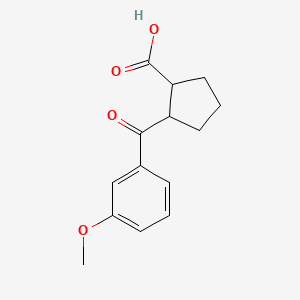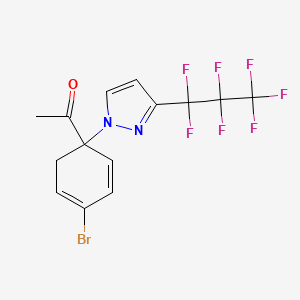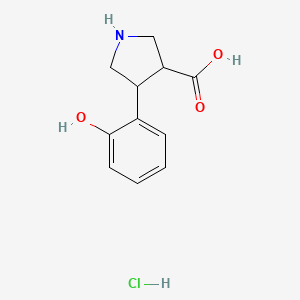![molecular formula C16H16BrNO2 B12325558 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzoquinoline core with hydroxyl groups at positions 10 and 11, and a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the dibenzoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at the desired positions.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4H-Dibenzo[de,g]quinoline: A structurally related compound with similar core structure but lacking hydroxyl groups.
6a,7-tetrahydro-4H-dibenzo[de,g]quinoline: Another related compound with slight structural variations.
Uniqueness
The presence of hydroxyl groups at positions 10 and 11 and the hydrobromide salt form make 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol unique
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |
InChI |
InChI=1S/C16H15NO2.BrH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H |
InChI Key |
SKTWZBLODKWJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)



![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)






![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
